Head-to-Head Potency and Therapeutic Index Advantage Over Flurazepam in Animal Models
In a direct comparative study, doxefazepam demonstrated 2- to 4-fold greater potency than flurazepam while exhibiting 50% lower acute toxicity in laboratory animals [1]. This dual advantage—higher potency coupled with a wider therapeutic index—establishes doxefazepam as a chemically distinct entity rather than a simple analog.
| Evidence Dimension | Potency (relative) and Acute Toxicity (LD50) |
|---|---|
| Target Compound Data | Potency: 2-4x higher than flurazepam; Toxicity: Half as toxic (LD50 oral rat: 2550 mg/kg; LD50 oral mouse: >1500 mg/kg) |
| Comparator Or Baseline | Flurazepam (quantitative potency and toxicity values not reported in abstract; relative differences stated) |
| Quantified Difference | Potency increase: 2- to 4-fold; Toxicity reduction: 50% (half as toxic) |
| Conditions | Standardized animal models (rats and mice) for sedative-hypnotic activity and acute toxicity testing |
Why This Matters
For researchers requiring a benzodiazepine with a defined potency boost and improved safety margin over flurazepam, doxefazepam provides a quantifiable alternative that avoids the higher toxicity burden of the parent compound.
- [1] Babbini M, et al. Sedative-hypnotic properties of a new benzodiazepine in comparison with flurazepam. Pharmacological and clinical findings. Arzneimittelforschung. 1975;25(8):1294-1300. View Source
